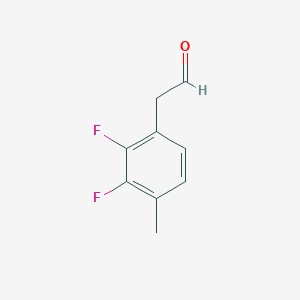
3,5-Dimethylphenethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethylphenethyl acetate is an organic compound with the molecular formula C12H16O2. It is known for its pleasant floral and fruity aroma, making it a valuable ingredient in the fragrance and flavor industry. This compound is often used in perfumes, cosmetics, and food products to impart a sweet, fruity scent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylphenethyl acetate typically involves the esterification of 3,5-dimethylphenethyl alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction can be represented as follows:
[ \text{3,5-Dimethylphenethyl alcohol} + \text{Acetic acid} \rightarrow \text{this compound} + \text{Water} ]
The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. Continuous reactors are often used to maintain a steady production rate. The reaction mixture is continuously fed into the reactor, and the product is continuously removed and purified. This method ensures high efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethylphenethyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding alcohol and acetic acid in the presence of a strong acid or base.
Oxidation: The compound can be oxidized to form 3,5-dimethylbenzoic acid.
Reduction: Reduction of the ester can yield 3,5-dimethylphenethyl alcohol.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products Formed
Hydrolysis: 3,5-Dimethylphenethyl alcohol and acetic acid.
Oxidation: 3,5-Dimethylbenzoic acid.
Reduction: 3,5-Dimethylphenethyl alcohol.
Aplicaciones Científicas De Investigación
3,5-Dimethylphenethyl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with various enzymes.
Medicine: Explored for its potential use in drug formulations due to its pleasant aroma and low toxicity.
Industry: Widely used in the fragrance and flavor industry to create perfumes, cosmetics, and food products.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethylphenethyl acetate primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a floral and fruity scent. The exact molecular targets and pathways involved in this process are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Phenethyl acetate: Similar structure but lacks the methyl groups at positions 3 and 5.
Benzyl acetate: Contains a benzyl group instead of a phenethyl group.
Methyl phenylacetate: Contains a methyl group instead of an ethyl group.
Uniqueness
3,5-Dimethylphenethyl acetate is unique due to the presence of methyl groups at positions 3 and 5 on the phenyl ring. These substituents contribute to its distinct floral and fruity aroma, making it a valuable compound in the fragrance and flavor industry.
Propiedades
IUPAC Name |
2-(3,5-dimethylphenyl)ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-6-10(2)8-12(7-9)4-5-14-11(3)13/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPZSJYGXZOKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCOC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![O1-[2-(3,4-Dimethylphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7997068.png)


![4-[(n-Hexyloxy)methyl]benzaldehyde](/img/structure/B7997078.png)

